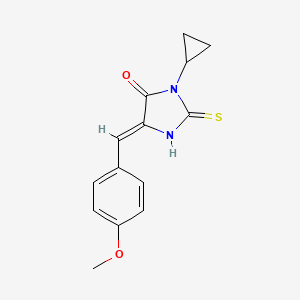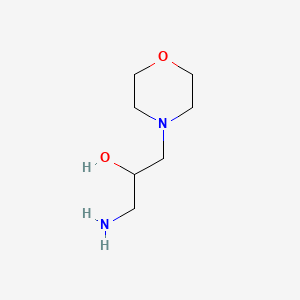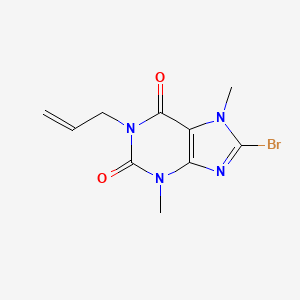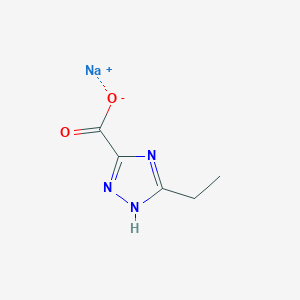
1-benzyl-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising effects in various biological systems.
Scientific Research Applications
Synthesis and Characterization
1-benzyl-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea serves as a crucial intermediate in the synthesis of a wide array of heterocyclic compounds. It has been involved in reactions leading to the formation of compounds with potential applications in medicinal chemistry and materials science. For example, the compound has been used in the synthesis of novel benzenesulfonyl-urea derivatives, showcasing significant blood sugar lowering activity, suggesting potential in developing new antidiabetic drugs (Ahmad et al., 2009). Additionally, studies have focused on the oxidative palladium-catalyzed cross-coupling reactions, illustrating its role in preparing heteroaryl ethers, highlighting the compound's utility in creating complex molecular structures (Bardhan et al., 2009).
Biological Activities
Research on 1-benzyl-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea derivatives has uncovered a variety of biological activities. These activities range from antimicrobial to anticancer properties, providing a foundation for further pharmaceutical development. For instance, derivatives synthesized from the key compound have demonstrated antimicrobial and antitumor activities, indicating its potential as a lead compound for developing new therapeutic agents (Elewa et al., 2021). Another study highlighted the synthesis of pyrazole derivatives, urea derivatives, and carbamates, all evaluated for their antibacterial and antitumor activities, further emphasizing the compound's utility in discovering new drugs (George et al., 2010).
Additional Applications
The compound's applications extend beyond biological activities to include its role in materials science and chemical synthesis methodologies. For example, research has explored its use in catalytic oxidative carbonylation processes, leading to the synthesis of ureas, oxamides, and other important industrial chemicals (Mancuso et al., 2015). These studies underscore the compound's versatility and potential in various scientific research fields.
properties
IUPAC Name |
1-benzyl-3-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-18-9-8-17(16-7-4-10-20-14-16)23-24(18)12-11-21-19(26)22-13-15-5-2-1-3-6-15/h1-10,14H,11-13H2,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBCHSVZFJMWDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide](/img/structure/B2964381.png)


![Tert-butyl N-[(4-ethynyl-1,3-oxazol-5-yl)methyl]carbamate](/img/structure/B2964385.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)-](/img/structure/B2964387.png)
![3-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2964389.png)

![2-[(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B2964393.png)
![Methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate](/img/structure/B2964395.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)
![(E)-2-((4-(diethylamino)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2964398.png)
